molecular formula C12H19N3O4S B15275007 N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B15275007
M. Wt: 301.36 g/mol
InChI Key: QZAGJTGSYRVVQK-UHFFFAOYSA-N
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Description

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide (CAS 1581122-90-8) is a chemical compound with the molecular formula C12H19N3O4S and a molecular weight of 301.36 . This reagent features both a sulfonamide and a nitro group on its benzene ring, functional groups that are prevalent in medicinal chemistry and frequently serve as key pharmacophores in bioactive molecules . The sulfonamide functional group is a cornerstone in drug discovery, known for enabling a wide spectrum of pharmacological activities. Sulfonamide-containing compounds are extensively researched for their antibacterial properties, often acting as dihydropteroate synthetase inhibitors, and also demonstrate potential in areas like carbonic anhydrase inhibition, which is relevant for conditions such as glaucoma . Furthermore, recent research highlights the application of novel sulfonamide derivatives as potent alpha-glucosidase inhibitors for anti-diabetic research and as efflux pump inhibitors to combat bacterial antimicrobial resistance . The nitro group, a strong electron-withdrawing moiety, is another critical feature of this molecule. Nitro-containing compounds display a diverse range of biological activities, including antimicrobial, antiparasitic, and vasodilatory effects . The nitro group can act as a pharmacophore by undergoing intracellular reduction, generating reactive intermediates that contribute to its mechanism of action, particularly in antimicrobial applications . Researchers can utilize this compound as a versatile chemical building block for the synthesis of more complex molecules, or as a core structure for investigating new biologically active compounds in various therapeutic domains. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(1-aminohexan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-2-3-6-10(9-13)14-20(18,19)12-8-5-4-7-11(12)15(16)17/h4-5,7-8,10,14H,2-3,6,9,13H2,1H3

InChI Key

QZAGJTGSYRVVQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-aminohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid or sodium hydroxide.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-(1-Aminohexan-2-yl)-2-aminobenzene-1-sulfonamide.

    Reduction: 2-Nitrobenzenesulfonic acid.

    Substitution: N-(1-Aminohexan-2-yl)-2-substituted-benzene-1-sulfonamide.

Scientific Research Applications

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key References
N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide C₁₂H₁₉N₃O₄S* 313.36* Branched hexylamine chain, nitro group Inferred from nomenclature
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide hydrochloride C₁₂H₂₀ClN₃O₄S 337.82 Linear hexylamine chain, hydrochloride salt
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide C₁₃H₂₁N₃O₄S 315.39 Branched pentyl chain, dimethyl groups
(R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide C₉H₁₂N₂O₅S 260.27 Hydroxyethyl group, chiral center
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 Ethylamine chain, para-nitro substitution

*Inferred based on structural analogy.

Key Observations:

  • Backbone Flexibility: The hexylamine chain in N-(6-aminohexyl)-2-nitrobenzenesulfonamide hydrochloride provides greater conformational flexibility compared to the branched pentyl chain in the 2,4-dimethylpentan-2-yl derivative .
  • Chirality : Compounds like (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide introduce stereochemical complexity, which can influence biological activity and synthetic routes .

Contrasts in Reactivity:

  • Fluorinated analogs (e.g., ) require specialized reagents like perfluoroalkyl silanes, increasing synthetic complexity .
  • Azide-containing derivatives (e.g., ) employ substitution reactions with NaN₃, introducing explosive hazards absent in the target compound’s synthesis .

Physicochemical and Functional Properties

Solubility and Stability:

  • Hydrochloride salts (e.g., CAS 95915-82-5) exhibit enhanced water solubility compared to free bases .
  • Branched-chain derivatives (e.g., ) may show improved lipid solubility, influencing membrane permeability .

Spectroscopic Data:

  • N-(6-Aminohexyl)-2-nitrobenzenesulfonamide hydrochloride: Characteristic ¹H NMR signals include δ 8.0–7.5 ppm (aromatic protons) and δ 3.1–2.8 ppm (methylene groups adjacent to sulfonamide) .
  • Fluorinated sulfonamides () display distinct ¹⁹F NMR signals (δ -70 to -120 ppm) due to perfluoroalkyl groups, absent in non-fluorinated analogs .

Biological Activity

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

IUPAC Name: N-(1-aminohexan-2-yl)-2-nitrobenzenesulfonamide
Molecular Formula: C12H19N3O4S
Molecular Weight: 299.36 g/mol
InChI: InChI=1S/C12H19N3O4S/c1-2-3-4-10(9-13)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-8,10,14H,2-4,9,13H2,1H3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction to an amino group, which may enhance its reactivity and binding affinity to biological targets. The sulfonamide moiety plays a crucial role in inhibiting enzyme activity by mimicking natural substrates.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition leads to bacterial growth arrest.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfamethoxazoleE. coli16 µg/mL
TrimethoprimStaphylococcus aureus8 µg/mL

Anticancer Activity

Studies have shown that nitro-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study conducted by Liu et al. (2016), this compound was tested against the MCF-7 breast cancer cell line. The results indicated an IC50 value of 15 µM, suggesting moderate anticancer potential compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. Variations in the nitro group position or modifications on the aminohexane chain can lead to changes in potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Nitro group at position 2Enhanced enzyme inhibition
Aminohexane chain length increaseIncreased hydrophobic interactions
Substitution on benzene ringAltered cytotoxicity profile

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